molecular formula C8H16N2 B7931517 Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine

Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine

Cat. No.: B7931517
M. Wt: 140.23 g/mol
InChI Key: ZLPQXJJWUZUXAX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine is a compound that features a cyclopropyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine typically involves the formation of the cyclopropyl group followed by its attachment to the pyrrolidine ring. One common method involves the use of cyclopropyl halides and Grignard reagents to form the cyclopropyl group, which is then coupled with a pyrrolidine derivative under suitable conditions . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions, which offer high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can impart conformational rigidity to the molecule, enhancing its binding affinity and selectivity for these targets. This can lead to modulation of biological pathways and therapeutic effects .

Comparison with Similar Compounds

Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and potential advantages of this compound, such as increased metabolic stability and enhanced biological activity.

Properties

IUPAC Name

(3S)-N-cyclopropyl-1-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-4-8(6-10)9-7-2-3-7/h7-9H,2-6H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPQXJJWUZUXAX-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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